The exploration of heterocyclic compounds, particularly those containing the pyrrolo[2,3-d]pyrimidine core, has been a focal point in medicinal chemistry due to their potential therapeutic applications. Among these, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine stands out as a compound of interest. This analysis aims to delve into the chemical behavior, mechanism of action, and the broad spectrum of applications of this compound, drawing from the latest research findings.
Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant in vitro cytotoxicity against various cancer cell lines, including liver and breast cancer (HEPG2 and MCF7). The study of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing the sulfonamide moiety revealed that most of the synthesized compounds showed cytotoxic activities that were comparable to the reference drug doxorubicin. This suggests that these compounds could be promising candidates for the development of new anticancer therapies2.
In addition to their anticancer properties, some pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their radiosensitizing abilities. The combination of these compounds with γ-radiation has been shown to enhance the cell-killing effect, indicating their potential use in improving the efficacy of radiotherapy in cancer treatment. The ability to increase the sensitivity of cancer cells to radiation could lead to lower doses of radiation required, thereby reducing the side effects associated with radiotherapy2.
The reactivity of pyrrolo[2,3-d]pyrimidine derivatives with various nucleophiles has been extensively studied. For example, the nucleophilic substitution reactions of these compounds with potassium cyanide and ethyl cyanoacetate have been explored. The reaction with Grignard reagents has also been investigated, leading to the formation of addition products such as 7-alkylated derivatives. These studies provide valuable insights into the synthetic pathways that can be utilized to create a diverse array of pyrrolo[2,3-d]pyrimidine derivatives with potential biological activities1.
The synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine generally involves several key steps:
While specific industrial methods are not extensively documented, scaling up the laboratory synthesis would involve optimizing conditions for yield and purity, possibly utilizing continuous flow processes to enhance efficiency.
The molecular structure of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine features:
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can participate in various chemical reactions:
Typical reaction conditions for these transformations include:
The primary target of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2).
The compound has demonstrated sufficient bioavailability and cytotoxicity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 99 nM.
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine holds significant promise in various scientific applications:
This compound's unique structural features and biological activities make it an important subject of study in drug discovery and development within medicinal chemistry.
The C4-chloro position in 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits high electrophilicity, enabling diverse nucleophilic substitutions. Primary and secondary amines undergo efficient displacement under mild conditions (0–25°C) using polar aprotic solvents like N,N-dimethylformamide, typically requiring 1.1–1.5 equivalents of nucleophile without catalysts [1] . Alkoxyde substitutions (e.g., methoxide, ethoxide) necessitate stronger bases (e.g., sodium hydride) and elevated temperatures (50–80°C) to achieve >85% conversion [1]. The electron-withdrawing phenylsulfonyl group at N7 significantly enhances the C4 reactivity by reducing electron density in the pyrimidine ring, enabling reactions with weakly nucleophilic species like anilines .
Table 1: Nucleophilic Substitution Optimization Parameters
Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
Piperidine | Triethylamine | DMF | 25°C | 2 | 92 |
Sodium methoxide | Sodium hydride | THF | 65°C | 4 | 87 |
4-Fluoroaniline | Potassium carbonate | Acetonitrile | 80°C | 8 | 78 |
Formamidine derivatives can also be synthesized through condensation reactions with formamidine acetate in alcohols under reflux, providing direct access to 4-amino-pyrrolopyrimidine scaffolds .
The C4-chloro group participates in palladium-catalyzed cross-couplings, with Suzuki-Miyaura reactions being particularly effective for introducing aryl/heteroaryl groups. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (2–5 mol%) and aqueous sodium carbonate in toluene/ethanol mixtures (3:1) at 80–90°C, achieving 75–90% yields . Sonogashira couplings with terminal alkynes require copper(I) iodide co-catalysis in diisopropylamine/tetrahydrofuran, delivering alkynylated derivatives in 70–82% yields .
The 6-iodo derivative (4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, CAS 876343-09-8) serves as a pivotal intermediate for sequential functionalization, enabling regioselective modifications at C6 prior to C4 substitutions [8]. This permits orthogonal diversification of the pyrrolopyrimidine core.
Table 2: Palladium-Catalyzed Coupling Efficiencies
Reaction Type | Catalyst System | Base/Solvent | Yield Range (%) |
---|---|---|---|
Suzuki (Aryl) | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / Toluene-EtOH | 75–90 |
Sonogashira (Alkyne) | PdCl₂(PPh₃)₂/CuI (2:1 mol%) | i-Pr₂NH/THF | 70–82 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos (2.5 mol%) | Cs₂CO₃ / 1,4-Dioxane | 65–88 |
Microwave irradiation significantly enhances reaction kinetics in pyrrolopyrimidine synthesis. Cyclization and substitution steps requiring 8–12 hours under conventional reflux complete within 15–45 minutes under microwave conditions (150–200°C), with yields increasing by 12–18% [1] [5]. For example, the preparation of the pyrrolopyrimidine core via condensation of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine acetate achieves 95% yield in 20 minutes at 180°C under microwave irradiation, compared to 77% yield after 12 hours of conventional heating [5].
Energy consumption is reduced by >80% due to shorter reaction times and efficient heat transfer. Precise temperature control in sealed vessels also minimizes decomposition pathways, improving product purity [1].
Table 3: Conventional vs. Microwave Synthesis Comparison
Reaction Step | Conventional (Yield/Time) | Microwave (Yield/Time) |
---|---|---|
Core Cyclization | 77% / 12 h | 95% / 20 min |
Chlorination (POCl₃) | 82% / 8 h | 90% / 25 min |
Suzuki Coupling (C4) | 75% / 10 h | 88% / 45 min |
Solvent polarity critically influences cyclization kinetics and byproduct formation. Tetrahydrofuran and 1,4-dioxane provide optimal balance between nucleophilicity and solvation in ring-closure steps, achieving 85–92% yields, while chlorinated solvents (dichloromethane) slow reaction rates by >50% due to poor solubility of intermediates [1] [5]. The cyclization of 4-amino-pyrrole-3-carbonitrile precursors to pyrrolopyrimidines follows second-order kinetics, with rate constants (k) in tetrahydrofuran (0.024 L·mol⁻¹·min⁻¹) exceeding those in toluene (0.009 L·mol⁻¹·min⁻¹) at 80°C [5].
Water content >2% in tetrahydrofuran promotes hydrolysis side reactions, reducing yields by 15–20%. Anhydrous tetrahydrofuran with molecular sieves (4Å) suppresses this pathway [1]. For acid-mediated cyclizations (e.g., using polyphosphoric acid), high-boiling solvents like 1,2-dichlorobenzene enable homogeneous reactions at 150°C, preventing charring .
Purification of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives faces challenges due to polar byproducts and structural isomers. Reverse-phase high performance liquid chromatography with C18 columns and methanol-water gradients (60:40 to 95:5 over 20 minutes) effectively separates sulfonylation byproducts and dehalogenated impurities [4] [8]. The carboxylic acid derivative (CAS 1346447-16-2) requires trifluoroacetic acid (0.1%) in the mobile phase to suppress tailing [3] [4].
Crystallization is hindered by low aqueous solubility (<0.5 mg/mL) and solvent-dependent polymorphism. Ethyl acetate/n-hexane mixtures (1:3) yield amorphous solids, while slow diffusion of diethyl ether into dichloromethane solutions produces crystals suitable for X-ray analysis [8]. For the 6-iodo derivative, fractional crystallization from dimethyl sulfoxide/water (1:5) removes residual 6-chloro impurities, achieving >99% purity [8].
Table 4: Solubility and Purification Conditions
Derivative | Optimal Solvent System | Purity Post-Crystallization (%) |
---|---|---|
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | EtOAc/n-Heptane (1:2) | 98.5 |
6-Carboxylic acid analog (CAS 1346447-16-2) | DMSO/Water (1:4) | 97.8 |
6-Iodo analog (CAS 876343-09-8) | DMF/Water (1:5) | 99.2 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: